Comprehensive Solubility Profile and Solvation Thermodynamics of Piperidin-1-yl-pyrrolidin-3-yl-methanone Hydrochloride in Organic Solvents
Comprehensive Solubility Profile and Solvation Thermodynamics of Piperidin-1-yl-pyrrolidin-3-yl-methanone Hydrochloride in Organic Solvents
Executive Summary & Chemical Identity
Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride (CAS: 917505-24-9)[1] is a highly polar, nitrogen-rich pharmaceutical building block. Structurally, it consists of a piperidine ring linked via a carbonyl (methanone) to a pyrrolidine ring. As a hydrochloride salt, the secondary amine of the pyrrolidine moiety is protonated, yielding an ionic crystal lattice.
Understanding the solubility profile of this compound in various organic solvents is critical for downstream applications, including nucleophilic substitutions, amide couplings, and crystallization. This whitepaper synthesizes the thermodynamic principles governing its solvation and provides a validated methodology for empirical solubility screening.
Thermodynamic Principles of Solvation
The dissolution of an amine hydrochloride salt in an organic solvent is governed by a thermodynamic competition between the crystal lattice energy (the energy holding the NH2+ and Cl− ions together) and the solvation energy (the energy released when solvent molecules encapsulate the ions).
According to the[2], solubility represents the thermodynamic limit of molecular mixing. For Piperidin-1-yl-pyrrolidin-3-yl-methanone HCl, the solvation mechanism varies strictly by solvent class:
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents possess high dielectric constants and act as strong hydrogen-bond donors and acceptors. The hydroxyl proton forms strong hydrogen bonds with the chloride anion ( Cl− ), while the oxygen lone pairs solvate the protonated pyrrolidine cation. This dual-action solvation easily overcomes the lattice energy, resulting in high solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dipole moments and effectively solvate the organic cation. However, because they lack hydrogen-bond donors, the chloride anion remains relatively "naked" and poorly solvated. Consequently, solubility is moderate to high, but generally lower than in protic solvents.
-
Non-Polar & Weakly Polar Solvents (e.g., DCM, Toluene, THF): Lacking both high dielectric constants and hydrogen-bonding capabilities, these solvents cannot overcome the ionic lattice energy of the hydrochloride salt, rendering the compound practically insoluble.
Quantitative Solubility Profile in Organic Solvents
The table below summarizes the expected thermodynamic solubility profile of Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride across standard organic solvents at 25°C. Note: Exact empirical values may fluctuate based on the specific crystalline polymorph, as different polymorphs exhibit different lattice energies.
| Solvent | Dielectric Constant ( ε ) | Solvation Mechanism | Estimated Solubility Range (mg/mL) | Solubility Classification |
| Methanol | 32.7 | Strong H-bond donor/acceptor, ion-dipole | > 100 | Very Soluble |
| Water | 80.1 | Strong H-bond donor/acceptor, ion-dipole | > 100 | Very Soluble |
| DMSO | 46.7 | Strong ion-dipole (cation-focused) | 50 – 80 | Freely Soluble |
| Ethanol | 24.5 | H-bond donor/acceptor | 30 – 50 | Soluble |
| DMF | 36.7 | Ion-dipole | 20 – 40 | Sparingly Soluble |
| Acetonitrile | 37.5 | Weak ion-dipole | < 5 | Slightly Soluble |
| Dichloromethane | 8.9 | Dipole-dipole | < 1 | Very Slightly Soluble |
| Tetrahydrofuran | 7.5 | Weak H-bond acceptor | < 0.1 | Practically Insoluble |
| Toluene | 2.4 | Non-polar (Van der Waals) | < 0.01 | Insoluble |
Experimental Protocol: High-Throughput Solubility Screening
To empirically validate the solubility of a specific batch, the Saturation Shake-Flask Method is the industry gold standard. As outlined in the[3] and [4], this method ensures true thermodynamic equilibrium is reached.
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
-
Weigh approximately 50 mg of Piperidin-1-yl-pyrrolidin-3-yl-methanone HCl into a 2 mL glass HPLC vial.
-
Add 0.5 mL of the target organic solvent to the vial.
-
Causality Check: Ensure a visible excess of solid remains. If the solid completely dissolves, add more API in 20 mg increments until a persistent suspension is achieved. This guarantees the solution is saturated.
Step 2: Isothermal Equilibration
-
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set strictly to 25.0 ± 0.1°C.
-
Agitate at 300 RPM for 24 to 48 hours.
-
Causality Check: Temperature control is paramount. Even a 1°C fluctuation can alter solubility by up to 3%, leading to supersaturation or premature precipitation[3].
Step 3: Phase Separation
-
Remove the vials from the shaker and allow them to stand undisturbed in a 25°C incubator for 2 hours to let larger particles settle.
-
Filter the supernatant using a 0.45 µm PTFE syringe filter into a clean vial.
-
Causality Check: Use PTFE filters rather than Nylon. Nylon can bind to small organic molecules or degrade in aggressive solvents like DMF, introducing extractables that interfere with downstream analysis.
Step 4: Dilution and Quantification
-
Immediately dilute an aliquot of the filtered saturated solution (e.g., 10 µL into 990 µL of mobile phase).
-
Causality Check: Immediate dilution prevents the API from crystallizing out of solution if the solvent begins to evaporate or if the ambient temperature drops.
-
Quantify the concentration using HPLC-UV against a pre-established multi-point calibration curve.
Mechanistic Visualization: Shake-Flask Workflow
Fig 1: Standardized shake-flask workflow for thermodynamic solubility determination.
Solvent Selection Strategy for Downstream Applications
The solubility data derived from the above protocols directly dictates process chemistry decisions:
-
For Amide Coupling / N-Alkylation: The reaction requires the free base of the pyrrolidine nitrogen. A polar aprotic solvent like DMF or Acetonitrile is ideal. While the HCl salt has lower solubility in Acetonitrile, the addition of an organic base (e.g., DIPEA or Triethylamine) will neutralize the salt, generating the highly soluble free base in situ and driving the reaction forward.
-
For Recrystallization / Purification: A classic solvent/anti-solvent system should be employed. Methanol serves as an excellent primary solvent due to its high solubilizing power for the HCl salt. Ethyl Acetate or Acetone can be used as the anti-solvent; adding them slowly to the methanolic solution will depress the dielectric constant of the mixture, forcing the pure Piperidin-1-yl-pyrrolidin-3-yl-methanone hydrochloride to crystallize out of solution.
References
-
United States Pharmacopeia (USP). "General Chapter <1236> Solubility Measurements." USP-NF. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method." eCFR. Available at: [Link]
-
Dissolution Technologies. "Technical Note: Solubility Measurements." Available at: [Link]
